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Compound of Interest

Compound Name: 1-methyl-1H-indol-7-amine

Cat. No.: B564841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-methyl-1H-indol-7-amine is a substituted indole derivative of interest in medicinal chemistry

and drug development due to the prevalence of the indole scaffold in biologically active

molecules. A thorough spectroscopic characterization is crucial for confirming the identity,

purity, and structural features of this compound. This document provides a detailed overview of

the expected spectroscopic data for 1-methyl-1H-indol-7-amine and standardized protocols

for acquiring this information using various analytical techniques, including Fourier-Transform

Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic

characterization of 1-methyl-1H-indol-7-amine. These predictions are based on the analysis

of structurally related compounds and established spectroscopic principles.

Table 1: Predicted FT-IR Spectral Data
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3450-3300
Medium, Sharp (two

bands)
N-H Stretch Primary Amine

3100-3000 Medium C-H Stretch Aromatic C-H

2950-2850 Medium C-H Stretch Methyl C-H

1620-1580 Strong N-H Bend Primary Amine

1580-1450 Medium-Strong C=C Stretch Aromatic Ring

1380-1360 Medium C-H Bend Methyl Group

1300-1200 Strong C-N Stretch Aromatic Amine

800-700 Strong
C-H Bend (out-of-

plane)
Aromatic Ring

Table 2: Predicted UV-Vis Spectroscopic Data (in Ethanol)

λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Electronic Transition

~220-230 High π → π

~270-290 Medium π → π

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

~7.50 d 1H H-4

~7.10 t 1H H-5

~6.95 d 1H H-2

~6.60 d 1H H-6

~6.40 d 1H H-3

~3.80 s 3H N1-CH₃

~3.70 br s 2H NH₂

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Carbon Assignment

~145.0 C-7a

~140.0 C-7

~128.0 C-2

~121.0 C-3a

~120.0 C-5

~115.0 C-4

~110.0 C-6

~100.0 C-3

~33.0 N1-CH₃

Table 5: Predicted Mass Spectrometry (Electron Ionization - EI) Data
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m/z Relative Intensity (%) Ion Assignment

146 100 [M]⁺• (Molecular Ion)

131 80 [M - CH₃]⁺

119 60 [M - HCN]⁺•

104 40 [M - CH₃ - HCN]⁺

92 30 [C₆H₆N]⁺

77 20 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively,

for Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample pellet is placed in the sample holder (or the sample is placed on the ATR

crystal).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectrum is recorded in the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The positions (wavenumber, cm⁻¹) and relative intensities of the absorption

bands are analyzed and assigned to specific functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Methodology:

Sample Preparation: A stock solution of 1-methyl-1H-indol-7-amine is prepared by

accurately weighing a small amount of the compound and dissolving it in a known volume of

a suitable UV-grade solvent (e.g., ethanol or methanol). A dilute solution (typically 10⁻⁴ to

10⁻⁵ M) is prepared from the stock solution.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition:

The spectrophotometer is zeroed using a cuvette filled with the pure solvent as a

reference.

The UV-Vis spectrum of the sample solution is recorded over a wavelength range of

approximately 200-400 nm.

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm
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NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard

(0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and

relaxation delay.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to a series of singlets. A larger number of scans is usually required due to the

lower natural abundance of ¹³C.

Data Analysis:

¹H NMR: Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), integration

values (relative number of protons), and coupling constants (J) are analyzed to assign

protons to their respective positions in the molecule.

¹³C NMR: Chemical shifts (δ) are analyzed to assign each carbon atom to its position in

the molecular structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable

compounds, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is

suitable for less volatile or thermally labile compounds, often showing a prominent molecular

ion peak.
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Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as

a function of their mass-to-charge ratio (m/z).

Data Analysis: The peak with the highest m/z is typically the molecular ion ([M]⁺• or [M+H]⁺),

which provides the molecular weight. The fragmentation pattern is analyzed to deduce the

structure of the molecule.

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

compound like 1-methyl-1H-indol-7-amine.
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1-methyl-1H-indol-7-amine
(C₉H₁₀N₂)

Functional Groups:
- Primary Amine

- N-Methyl
- Indole Ring

FT-IR

Electronic Structure:
π-Conjugated System

UV-Vis

Molecular Formula:
C₉H₁₀N₂

MW: 146.19 g/mol

Mass Spec

Atom Connectivity:
C-H Framework

NMR
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

